molecular formula C18H16N6O2 B10989715 2-(1-oxophthalazin-2(1H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-(1-oxophthalazin-2(1H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B10989715
M. Wt: 348.4 g/mol
InChI Key: VTSCMWVQVFBJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-oxophthalazin-2(1H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide” is a complex organic compound that features a phthalazinone core linked to a triazolopyridine moiety via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(1-oxophthalazin-2(1H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate phthalic acid derivatives under acidic or basic conditions.

    Synthesis of the Triazolopyridine Moiety: This involves the construction of the triazole ring, often through cycloaddition reactions, followed by the formation of the pyridine ring.

    Linking the Moieties: The final step involves coupling the phthalazinone and triazolopyridine units via an acetamide linkage, typically using amide bond formation reactions under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and pyridine rings.

    Reduction: Reduction reactions could target the carbonyl group in the phthalazinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Overview

This compound combines phthalazinone and triazolopyridine moieties, contributing to its distinct biological properties. The molecular formula is C₁₈H₁₈N₄O₂ with a molecular weight of approximately 338.37 g/mol. The structure includes a phthalazinone core linked to a triazolopyridine derivative through an acetamide functional group, which may enhance its biological activity and chemical reactivity .

Biological Activities

  • Antitumor Activity :
    • Research has shown that derivatives of phthalazinones exhibit significant antitumor properties. For instance, compounds similar to 2-(1-oxophthalazin-2(1H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide have been tested for their ability to inhibit specific cancer cell lines. In vitro studies indicated that these compounds could induce apoptosis in cancer cells through various pathways .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies suggest that the triazolopyridine component may enhance the antimicrobial activity by interfering with bacterial cell wall synthesis or function .
  • CNS Activity :
    • There is emerging evidence that triazolopyridine derivatives can act as antidepressants and anxiolytics. The docking studies indicate potential interactions with serotonin receptors, suggesting that this compound might be explored for neuropharmacological applications .

Case Study 1: Antitumor Efficacy

A study conducted on a series of phthalazinone derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 and A549). The mechanism was attributed to the induction of oxidative stress and apoptosis pathways .

Case Study 2: Antimicrobial Activity

In vitro evaluations showed that the compound displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of “2-(1-oxophthalazin-2(1H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone cores.

    Triazolopyridine Derivatives: Compounds featuring the triazolopyridine moiety.

Uniqueness

The uniqueness of “2-(1-oxophthalazin-2(1H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide” lies in its combination of these two moieties, which may confer unique chemical and biological properties not found in other compounds.

Biological Activity

The compound 2-(1-oxophthalazin-2(1H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a novel derivative in the phthalazine family. This article explores its biological activities, including antibacterial, anticancer, and potential enzyme inhibition properties, supported by various studies and data.

Chemical Structure

The structure of the compound can be represented as follows:

C17H18N6O\text{C}_{17}\text{H}_{18}\text{N}_{6}\text{O}

1. Antibacterial Activity

Research has demonstrated that phthalazine derivatives exhibit significant antibacterial properties. For instance, a study synthesized a series of phthalazine-based derivatives and evaluated their activity against various bacterial strains. The results indicated that certain derivatives showed superior antibacterial effects compared to standard antibiotics like tetracycline. Notably, compounds with triazole substitutions exhibited enhanced activity against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 µM against mycobacterial species .

Compound Target Bacteria MIC (µM)
4aMycobacterium spp.0.08 - 5.05
1bE. coliHighest

2. Anticancer Activity

The anticancer potential of the compound was assessed through various in vitro studies on multiple cancer cell lines, including MDA-MB-231 (breast cancer), HePG-2 (liver cancer), and HCT-116 (colon cancer). The cytotoxicity was measured using the MTT assay, where several synthesized derivatives displayed notable IC50 values.

For example:

  • Compound 12d demonstrated an IC50 of 0.57 µM against MDA-MB-231 cells.
  • Other compounds also showed promising results with IC50 values ranging from 15.05 µM to 24.06 µM across different cell lines .
Cell Line Compound IC50 (µM)
MDA-MB-23112d0.57
HePG-22315.05
HCT-1162424.06

3. Enzyme Inhibition

In addition to its antibacterial and anticancer activities, the compound's ability to inhibit specific enzymes was investigated. The study highlighted the inhibition of isocitrate lyase , an enzyme crucial for mycobacterial survival, with some compounds showing inhibition rates of 40-66% at concentrations of 10 µM . This suggests potential applications in treating diseases like tuberculosis.

Case Studies

A notable case study involved testing a derivative of the compound in an in vivo model where it significantly reduced mycobacterial load in lung and spleen tissues at a dosage of 25 mg/kg , indicating its therapeutic potential against mycobacterial infections .

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-(1-oxophthalazin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C18H16N6O2/c25-17(12-24-18(26)14-6-2-1-5-13(14)11-20-24)19-9-8-16-22-21-15-7-3-4-10-23(15)16/h1-7,10-11H,8-9,12H2,(H,19,25)

InChI Key

VTSCMWVQVFBJGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.